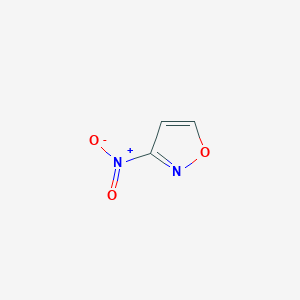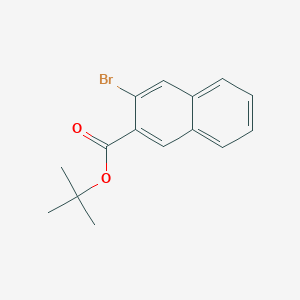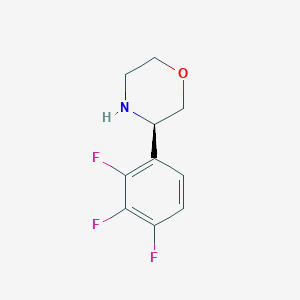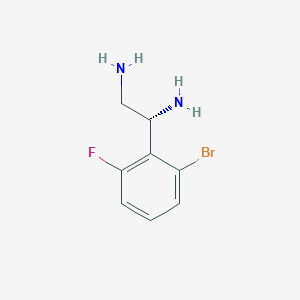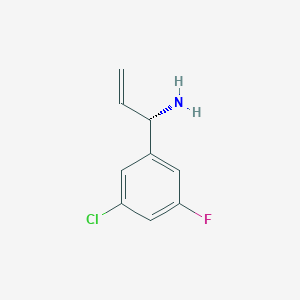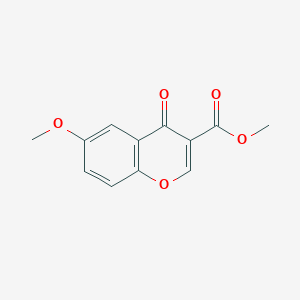
8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of halogenated naphthalenones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one typically involves halogenation reactions. One possible route could be the halogenation of 3,4-dihydronaphthalen-1(2H)-one using chlorine and iodine under controlled conditions. The reaction might require a catalyst and specific temperature and pressure conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation processes using automated reactors. The conditions are optimized for yield and purity, and the process might include steps for purification and isolation of the final product.
化学反応の分析
Types of Reactions
8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenones.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function and leading to therapeutic effects. The molecular pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 8-Chloro-3,4-dihydronaphthalen-1(2H)-one
- 6-Iodo-3,4-dihydronaphthalen-1(2H)-one
- Halogenated naphthalenones
Uniqueness
8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical and physical properties
特性
分子式 |
C10H8ClIO |
|---|---|
分子量 |
306.53 g/mol |
IUPAC名 |
8-chloro-6-iodo-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8ClIO/c11-8-5-7(12)4-6-2-1-3-9(13)10(6)8/h4-5H,1-3H2 |
InChIキー |
KKTWEKBCQABVRU-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=O)C1)C(=CC(=C2)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



